molecular formula C11H16ClN3 B1394795 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine CAS No. 1219967-57-3

4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine

Cat. No. B1394795
M. Wt: 225.72 g/mol
InChI Key: ZCNVCNQVGGQFDZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a halogenated heterocycle . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 . This compound is usually available in solid form .


Molecular Structure Analysis

The SMILES string representation of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is ClC1=CC(CC)=NC(N2CCCCC2)=N1 . The InChI representation is 1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a solid . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 .

Scientific Research Applications

Pyrimidines are a class of organic compounds with a two-ring structure, and they’re crucial in many biological processes. They serve as the building blocks of nucleic acids like DNA and RNA and are involved in many other biological functions .

  • Anti-Inflammatory Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
    • Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Material Science Applications

    • Field : Material Science
    • Summary : Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
    • Methods : The specific methods of application or experimental procedures in this field can vary widely depending on the specific type of material being created .
    • Results : The outcomes of these investigations are not specified in the source, but the potential for creating advanced materials indicates promising results .
  • Pharmacological Applications

    • Field : Pharmacology
    • Summary : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : The methods of application or experimental procedures in this field can vary widely depending on the specific type of pharmacological effect being studied .
    • Results : The outcomes of these investigations are not specified in the source, but the wide range of pharmacological effects indicates promising results .
  • Antimicrobial Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Pyrimidines have been found to have antimicrobial effects. They inhibit the growth of various types of bacteria and viruses .
    • Methods : The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of bacteria and viruses .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
  • Antiviral Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Pyrimidines have been found to have antiviral effects. They inhibit the replication of various types of viruses .
    • Methods : The antiviral effects of pyrimidines are attributed to their inhibitory response versus the replication of various types of viruses .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antifungal Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Pyrimidines have been found to have antifungal effects. They inhibit the growth of various types of fungi .
    • Methods : The antifungal effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of fungi .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

properties

IUPAC Name

4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVCNQVGGQFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240955
Record name Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine

CAS RN

1219967-57-3
Record name Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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